molecular formula C10H16N4O B2480045 1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine CAS No. 1856093-06-5

1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine

Cat. No. B2480045
M. Wt: 208.265
InChI Key: OFFBZDWFPWOQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as EPPA and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of EPPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and inflammation. EPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and has also been shown to inhibit the activity of certain kinases involved in cell growth.

Biochemical And Physiological Effects

EPPA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, EPPA has been shown to have neuroprotective effects and protect against oxidative stress in the brain.

Advantages And Limitations For Lab Experiments

One advantage of EPPA is its potential as a multi-targeted agent, meaning it has the potential to act on multiple pathways involved in disease. Additionally, EPPA has shown promise in animal models, making it a potential candidate for further study. However, one limitation of EPPA is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of EPPA. One potential direction is to further study its potential as an anti-cancer agent and explore its mechanism of action in cancer cells. Additionally, further study is needed to fully understand the neuroprotective effects of EPPA and its potential as a treatment for neurodegenerative diseases. Finally, the synthesis of EPPA could be optimized to improve yields and make it more accessible for further study.

Synthesis Methods

EPPA has been synthesized using various methods, including the reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with pyrrolidine and 5-amino-1H-pyrazole-4-carboxamide. Another method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with pyrrolidine and ethyl chloroformate. The synthesis of EPPA is a multi-step process that requires careful monitoring and purification to achieve high yields.

Scientific Research Applications

EPPA has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to inhibit the growth of cancer cells and has potential as an anti-cancer agent. EPPA has also been studied for its potential as an anti-inflammatory agent and has shown promise in reducing inflammation in animal models. Additionally, EPPA has been studied for its potential as a neuroprotective agent and has shown promise in protecting against oxidative stress in the brain.

properties

IUPAC Name

(5-amino-1-ethylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-14-9(11)7-8(12-14)10(15)13-5-3-4-6-13/h7H,2-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFBZDWFPWOQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine

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